molecular formula C13H16O3 B1291508 3,3-Dimethyl-5-oxo-5-phenylpentanoic acid

3,3-Dimethyl-5-oxo-5-phenylpentanoic acid

Cat. No. B1291508
M. Wt: 220.26 g/mol
InChI Key: DHWPIXISWZOLGV-UHFFFAOYSA-N
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Patent
US06369110B1

Procedure details

3,3-Dimethyl-5-oxo-5-phenylpentanoic acid (17.0 g, 77.2 mmol) was subjected to hydrogen catalytic reduction in acetic acid (170 ml) by using 10% palladium-carbon as a catalyst. After completion of the reaction, the catalyst was filtered off and the solvent was distilled off under reduced pressure to obtain 14.2 g of 3,3-dimethyl-5-phenylpentanoic acid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH2:7][C:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([OH:6])=[O:5].[H][H]>C(O)(=O)C.[C].[Pd]>[CH3:1][C:2]([CH3:16])([CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH2:3][C:4]([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
CC(CC(=O)O)(CC(C1=CC=CC=C1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)O)(CCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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